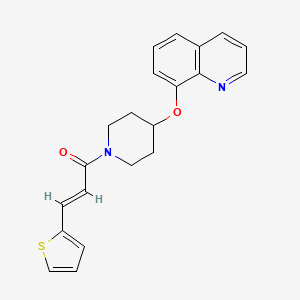

![molecular formula C22H23N3O3 B2463327 4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946218-81-1](/img/structure/B2463327.png)

4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of compounds known as pyrano[2,3-d]pyrimidine-2,4-dione derivatives . These compounds have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The inhibition of PARP-1 has been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction mixture is typically heated under reflux, then cooled and poured into ice-water, filtered off, dried, and recrystallized .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold . The presence of this scaffold is important for interactions with the amino acids present in the NI site of the enzyme .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions and cycloaddition with dipolarophiles . Electrons donating groups such as –CH3, –OMe, and –N(CH3)2 on phenyl rings of some synthesized compound may enhance the activity while the presence of electrons withdrawing groups like –OH and –NO2 at para position may reduce the activity .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one of the compounds, ethyl 4-(4-methoxyphenyl)-2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-6-methylpyrimidine-5-carboxylate (ZA2), is a pale yellow solid with a melting point of 101–103°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and structural analysis of pyrrolo[3,4-d]pyrimidine derivatives have been a focal point of research. For instance, Adams et al. (2005) detailed the synthesis of a related compound through a [4+2]-cycloaddition reaction, showcasing the molecule's intricate structure, including a pyrrolopyrimidine moiety with phenyl and p-methoxyphenyl substituents (Adams, Saçmacı, Üngören, & Akçamur, 2005). This research underscores the compound's complex architecture and its potential as a scaffold for further chemical modifications.

Electron Transport and Solar Cells

In the realm of materials science, the electron-deficient nature and planar structure of diketopyrrolopyrrole (DPP) backbones, a closely related compound, have been utilized for enhancing the performance of polymer solar cells. Hu et al. (2015) synthesized an alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer, highlighting its role in improving power conversion efficiency due to better energy alignment and facilitated electron extraction (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Photoluminescent Polymers

Further, the incorporation of pyrrolo[3,4-c]pyrrole units into π-conjugated polymers and copolymers for the development of photoluminescent materials has been explored. Beyerlein and Tieke (2000) synthesized soluble polymers containing DPP and 1,4-phenylene units, exhibiting strong photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Novel Catalytic Applications

Goudarziafshar et al. (2021) reported on the synthesis of a new Schiff base complex utilizing a derivative of pyrrolo[3,4-d]pyrimidine, showcasing its effectiveness as a catalyst for the synthesis of certain organic compounds. This study illustrates the compound's potential in catalysis, opening pathways for its application in organic synthesis (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-28-17-11-9-16(10-12-17)20-19-18(23-22(27)24-20)14-25(21(19)26)13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,20H,5,8,13-14H2,1H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBZDBKOSXZCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCCC4=CC=CC=C4)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

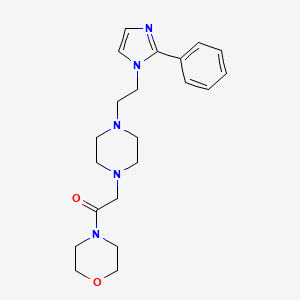

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2463245.png)

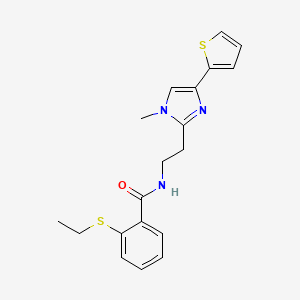

![1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2463248.png)

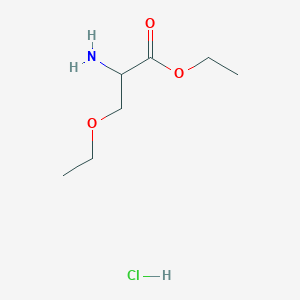

![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2463250.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B2463256.png)

![N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)